molecular formula C8H16BrNO2 B3033665 2-bromo-N-(3-methoxypropyl)butanamide CAS No. 1119450-21-3

2-bromo-N-(3-methoxypropyl)butanamide

Cat. No.: B3033665
CAS No.: 1119450-21-3
M. Wt: 238.12 g/mol
InChI Key: WSIWFNKQFVQQSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromo-N-(3-methoxypropyl)butanamide, also known as N-Bromo-3-methoxypropylbutanamide, is an organic compound that has been used in many scientific research applications due to its unique properties. In particular, it has been used in the synthesis of various compounds, as well as in the study of biochemical and physiological effects.

Scientific Research Applications

  • Ether Cleavage and Regeneration of Phenols

    • The nucleophilic displacement properties of bromide ions, specifically in the form of ionic liquids like 1-n-butyl-3-methylimidazolium bromide, have been utilized for ether cleavage and regeneration of phenols. This method, effective in demethylating aryl alkyl ethers, presents a green chemical approach for ether cleavage (Boovanahalli, Kim, & Chi, 2004).
  • Chemical Behavior in Basic Medium

    • Studies have explored the chemical behavior of substituted 4-chloro-N-phenylbutanamides in basic solutions, revealing insights into cyclization rates and dissociation constants. These findings are significant in understanding the chemical dynamics of similar compounds in aqueous solutions (Sedlák, Hejtmánková, Kašparová, & Kaválek, 2002).
  • Formation of Cyclopropane Lactones and Fused Heterocyclic Compounds

    • Research has shown the potential of using 3-bromo-5-methoxyfuran-2(5H)-one in forming cyclopropane lactones and other heterocyclic compounds. This demonstrates the applicability of bromo derivatives in synthesizing structurally diverse compounds (Farin˜a, Maestro, Martín, & Soria, 1987).
  • Drug Design for CDK2 Inhibitors

    • N-(5-Bromo-1,3-thiazol-2-yl)butanamide has been identified as active in screening for CDK2 inhibitors, crucial in cancer treatment. This highlights its potential role in the development of new pharmaceuticals (Vulpetti et al., 2006).
  • Synthesis of 1-Alkyl-2-Arylpyrroles

    • Aryl(3-bromo-2-methoxypropyl)ketones, when treated with primary amines, yield 1-alkyl-2-arylpyrroles. This synthesis pathway is significant for producing various organic compounds (Sorokin, Azzuz, & Kulinovich, 1991).
  • Synthesis of Substituted Resorcinol Monomethyl Ethers

    • The alkylation of 2-bromo-3-methoxycyclohex-2-en-1-ones at C-6 with reactive halides, followed by aromatization, is used to synthesize substituted resorcinol monomethyl ethers (Shao & Clive, 2015).
  • Synthesis of Anti-Inflammatory Agents

    • The compound 2-bromo-6-methoxynaphthalene, an intermediate in anti-inflammatory drugs like nabumetone and naproxen, can be synthesized using environmentally benign methods, underscoring its importance in pharmaceutical manufacturing (Xu & He, 2010).
  • Facile Substitution Due to Anchimeric Assistance of Selenium

    • Bis(2-bromo-3-hydroxypropyl) selenide shows easy methanolysis at room temperature, indicating the potential for selenium-assisted substitution reactions (Kurkutov, Potapov, & Amosova, 2018).
  • Photosensitizers in Photodynamic Therapy

    • Compounds like (E)-4-((5-bromo-2-hydroxy-3-methoxybenzylidene)amino)-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide show potential as photosensitizers for cancer treatment in photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).
  • Synthesis of Alkyl 2-Bromomethyl-4-(diethoxyphosphorylmethyl)-5-tert-butylfuran-3-carboxylates

    • The selective bromination of alkyl 2-methyl-4-(diethoxyphosphorylmethyl)-5-tert-butylfuran-3-carboxylates with N-bromosuccinimide illustrates a pathway for creating tertiary amines and other derivatives, emphasizing the versatility of bromo-methyl derivatives in synthesis (Pevzner, 2003).
  • Synthesis of Lipoxygenase Inhibitors

    • N-(5-chloro-2-methoxyphenyl)-4-(5-substituted-1,3,4-oxadiazol-2-ylthio)butanamide derivatives were synthesized and shown to be effective lipoxygenase inhibitors, highlighting their potential in medicinal chemistry (Aziz‐ur‐Rehman et al., 2016).

Safety and Hazards

While specific safety and hazard information for 2-bromo-N-(3-methoxypropyl)butanamide is not available in the search results, it’s important to handle all chemical compounds with care. This compound should be stored properly, and personal protective equipment should be used when handling it .

Biochemical Analysis

Biochemical Properties

2-Bromo-N-(3-methoxypropyl)butanamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it may act as an inhibitor or activator of specific enzymes, thereby influencing biochemical pathways. The nature of these interactions can vary, including covalent bonding, hydrogen bonding, and van der Waals forces . These interactions are essential for understanding the compound’s role in biochemical processes.

Cellular Effects

This compound affects various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it may modulate the activity of signaling molecules such as kinases and phosphatases, leading to changes in downstream signaling pathways . Additionally, it can affect the expression of specific genes, thereby influencing cellular functions and metabolic activities.

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. It may bind to specific enzymes or receptors, leading to inhibition or activation of their functions. This binding can result in conformational changes in the target molecules, affecting their activity . Furthermore, the compound may influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it may degrade over time, leading to changes in its activity . Long-term exposure to the compound can result in alterations in cellular functions, which need to be carefully monitored in in vitro or in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating specific biochemical pathways without causing toxicity . At higher doses, it may lead to toxic or adverse effects, including cellular damage or disruption of normal physiological functions. Understanding the dosage effects is essential for determining the safe and effective use of the compound in research.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels . For instance, the compound may be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that can further participate in biochemical reactions. Understanding these metabolic pathways is crucial for elucidating the compound’s role in cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its activity. The compound may interact with transporters or binding proteins that facilitate its movement across cellular membranes . Additionally, its localization and accumulation within specific tissues can influence its biological effects. Understanding these aspects is important for determining the compound’s bioavailability and efficacy.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Its localization can affect its interactions with other biomolecules and its overall biological activity. Understanding the subcellular localization is essential for elucidating the compound’s mechanism of action.

Properties

IUPAC Name

2-bromo-N-(3-methoxypropyl)butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16BrNO2/c1-3-7(9)8(11)10-5-4-6-12-2/h7H,3-6H2,1-2H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSIWFNKQFVQQSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NCCCOC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.